molecular formula C19H18ClNO3S B2417446 2-(4-Chlorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylpropanamide CAS No. 2380032-83-5

2-(4-Chlorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylpropanamide

Cat. No. B2417446
CAS RN: 2380032-83-5
M. Wt: 375.87
InChI Key: IOPLVTHYJLDPEA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The presence of the furan and thiophene rings suggests that this compound could have interesting electronic properties. Both furan and thiophene are aromatic rings, which means they have a cyclic cloud of delocalized electrons. This can affect the compound’s reactivity and other properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure and the functional groups present. For example, the presence of an amide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Mechanism of Action

Without more information, it’s difficult to predict the mechanism of action of this compound in biological systems. The compound’s effects would depend on factors like how it’s metabolized in the body, what receptors or enzymes it interacts with, and so on .

Safety and Hazards

Without specific data, it’s hard to say what the safety hazards of this compound might be. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given its complex structure .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-19(2,24-16-5-3-15(20)4-6-16)18(22)21-10-17-9-14(12-25-17)13-7-8-23-11-13/h3-9,11-12H,10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPLVTHYJLDPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC(=CS1)C2=COC=C2)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylpropanamide

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